molecular formula C17H17N3O3 B5663937 N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide

N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide

Cat. No. B5663937
M. Wt: 311.33 g/mol
InChI Key: IPVPOPVNBFVXMF-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide often involves intricate steps, including reactions of pyridine N-imides with diacyl-ethoxyethylenes to prepare vinylaminides, which are critical intermediates for further chemical transformations (Tamura et al., 1973). Such processes underscore the complexity and precision required in synthesizing structurally and functionally dense organic compounds.

Molecular Structure Analysis

The analysis of molecular structures similar to N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide reveals intricate arrangements of atoms and bonds, critical for understanding the compound's properties and reactivity. X-ray crystallography studies provide insights into the spatial arrangements and electronic configurations of such molecules, aiding in the prediction of their chemical behavior and interactions with other molecules (Soriano-Moro et al., 2015).

Chemical Reactions and Properties

Compounds with similar structures to N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide engage in a variety of chemical reactions, highlighting their versatility in organic synthesis. For instance, the synthesis of pyrroles and furans through oxidative coupling reactions indicates the potential of such compounds to serve as intermediates in the preparation of valuable organic products (Li et al., 2014).

properties

IUPAC Name

N-[(E)-3-oxo-1-pyridin-3-yl-3-pyrrolidin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16(15-6-4-10-23-15)19-14(11-13-5-3-7-18-12-13)17(22)20-8-1-2-9-20/h3-7,10-12H,1-2,8-9H2,(H,19,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVPOPVNBFVXMF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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